molecular formula C10H19NO5 B558204 (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate CAS No. 79479-07-5

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

Cat. No. B558204
CAS RN: 79479-07-5
M. Wt: 233.26 g/mol
InChI Key: MZMWAPNVRMDIPS-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate” is a chemical compound with the molecular formula C10H19NO5 . It is used in various chemical reactions and has applications in the field of organic synthesis .

Scientific Research Applications

Biodegradation and Environmental Fate

Research on compounds like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE), which share functional groups or synthesis pathways with (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate, highlights the importance of understanding their environmental behavior and fate. Studies have explored how these substances interact with water and soil, their solubility, and their resistance or susceptibility to biodegradation. The findings contribute to assessing environmental impacts and developing remediation strategies for related compounds (Squillace et al., 1997); (Thornton et al., 2020).

Chemical Synthesis and Applications

Compounds like (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate serve as key intermediates or reagents in the synthesis of various chemically complex structures. These structures have applications ranging from flavor compounds in foods, as outlined by studies on branched chain aldehydes, to the creation of polymers with specific physical and chemical properties. Understanding their synthesis and breakdown pathways is crucial for industrial applications, especially in food technology and polymer science (Smit et al., 2009).

Polymer Science and Biodegradable Materials

In the realm of biodegradable materials, research focuses on polymers like polyhydroxyalkanoates (PHAs), where related compounds serve as precursors or components. These studies are pivotal for developing sustainable materials with applications in medical devices, packaging, and environmental restoration. The research encompasses biosynthesis, material properties, and the environmental degradation process of these biopolymers, offering insights into the creation of eco-friendly alternatives to traditional plastics (Amara, 2010).

Environmental Toxicology and Remediation

The environmental impact and remediation of substances structurally similar to or within the same synthesis pathway as (2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate are critical research areas. Studies have addressed the toxicological profiles of these compounds, their accumulation in ecosystems, and strategies for mitigating their environmental presence. This research is essential for formulating policies and practices aimed at reducing the ecological footprint of chemical industries and ensuring public health safety (Fiorenza & Rifai, 2003).

properties

IUPAC Name

methyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO5/c1-6(12)7(8(13)15-5)11-9(14)16-10(2,3)4/h6-7,12H,1-5H3,(H,11,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMWAPNVRMDIPS-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463764
Record name Methyl N-(tert-butoxycarbonyl)-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3R)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxybutanoate

CAS RN

79479-07-5
Record name Methyl N-(tert-butoxycarbonyl)-L-threoninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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